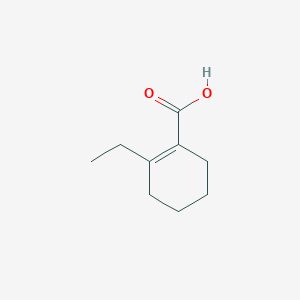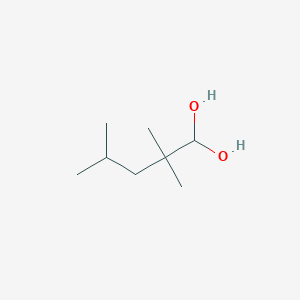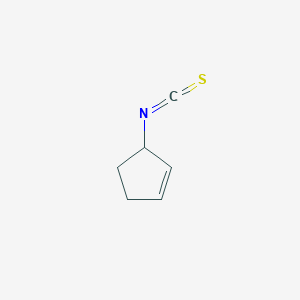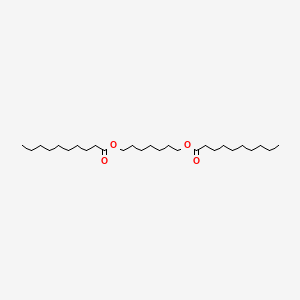
5-Chloro-2-(propan-2-yl)hex-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(propan-2-yl)hex-4-enal is an organic compound characterized by the presence of a chlorine atom, an isopropyl group, and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(propan-2-yl)hex-4-enal typically involves the chlorination of a suitable precursor, followed by the introduction of the isopropyl group and the formation of the aldehyde functional group. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(propan-2-yl)hex-4-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-(propan-2-yl)hex-4-enoic acid.
Reduction: 5-Chloro-2-(propan-2-yl)hex-4-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2-(propan-2-yl)hex-4-enal has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(propan-2-yl)hex-4-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine atom and isopropyl group may also influence the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide
- 2-Isopropenyl-5-methyl-4-hexenal
Uniqueness
5-Chloro-2-(propan-2-yl)hex-4-enal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and industrial uses.
Propiedades
Número CAS |
54814-20-9 |
|---|---|
Fórmula molecular |
C9H15ClO |
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
5-chloro-2-propan-2-ylhex-4-enal |
InChI |
InChI=1S/C9H15ClO/c1-7(2)9(6-11)5-4-8(3)10/h4,6-7,9H,5H2,1-3H3 |
Clave InChI |
KRVRWWSHAIEGNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC=C(C)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
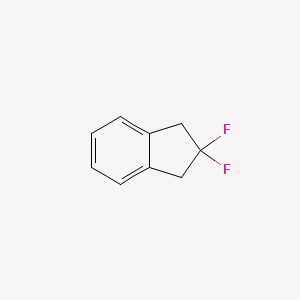
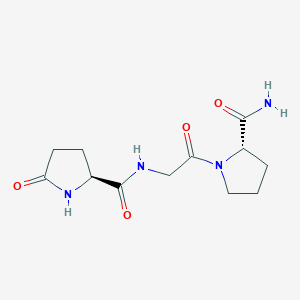
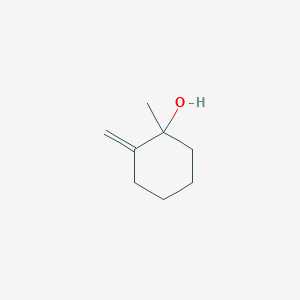
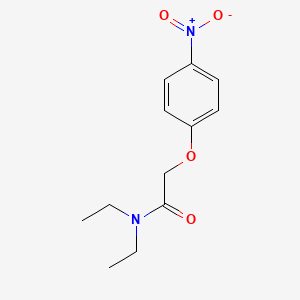
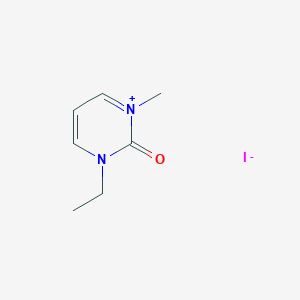
![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)
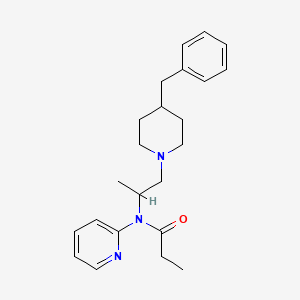
![Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane](/img/structure/B14648357.png)
